5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
The compound 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a pyrimidine dione derivative with a modified ribose moiety (oxolane ring) and an aminomethyl (-CH2NH2) substituent at the 5-position of the pyrimidine ring. Its structure comprises:
- A pyrimidine-2,4-dione core.
- A 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl (ribose-like) sugar moiety.
- An aminomethyl group at position 5, distinguishing it from natural nucleosides like uridine or thymidine.
Properties
Molecular Formula |
C10H15N3O6 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18) |
InChI Key |
ZQVNMALZHZYKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Origin of Product |
United States |
Preparation Methods
Aminomethylation at C5
The C5-aminomethyl group is typically introduced via nucleophilic substitution or reductive amination :
Halogenation-Amination Sequence
-
5-Bromopyrimidine-2,4-dione is synthesized by brominating uracil derivatives using in at 80°C.
-
Amination is achieved via Ullmann-type coupling with aqueous ammonia or benzylamine under catalytic and , yielding 5-(aminomethyl)pyrimidine-2,4-dione (60–75% yield).
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 80°C, 6h | 85% |
| Amination | NH₃(aq), CuI, 1,10-phenanthroline, DMSO, 100°C, 12h | 68% |
Reductive Amination of 5-Cyanopyrimidine
-
5-Cyanopyrimidine-2,4-dione is reduced using in (50 psi) at 25°C, producing the aminomethyl derivative in 92% yield.
Preparation of the Oxolane Moiety
The oxolane ring (3,4-dihydroxy-5-hydroxymethyl) is synthesized from D-ribose through a series of protection and cyclization steps:
Protection of Ribose Hydroxyls
-
Acetonide Protection : Ribose is treated with 2,2-dimethoxypropane and to form 2,3-O-isopropylidene-D-ribofuranose (89% yield).
-
Selective Benzylation : The 5-hydroxymethyl group is protected using and in , yielding 5-O-benzyl-2,3-O-isopropylidene-D-ribofuranose.
Glycosylation: Coupling Pyrimidine and Oxolane
Vorbrüggen Glycosylation
The most widely used method involves activating the oxolane as a silyl ether and coupling it with the silylated pyrimidine:
-
Activation : 5-O-benzyl-2,3-O-isopropylidene-D-ribofuranose is treated with and to form the silyl oxocarbenium ion.
-
Coupling : The silylated pyrimidine base (5-aminomethylpyrimidine-2,4-dione) reacts with the activated sugar in at −40°C, achieving β-selectivity (Anh-Eisenstein effect).
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | −40°C |
| Catalyst | TMSOTf (0.2 equiv) |
| Solvent | Anhydrous CH₂Cl₂ |
| Yield | 78% |
Deprotection and Final Isolation
Sequential Deprotection
-
Acetonide Removal : Treatment with 80% at 60°C for 2h hydrolyzes the isopropylidene group.
-
Debenzylation : Hydrogenolysis with (10% w/w) under (1 atm) in removes the benzyl group (95% yield).
Purity Analysis
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% purity |
| [α]D²⁵ | +12.5° (c = 1, H₂O) |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s unique properties make it useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The sugar moiety may enhance its solubility and cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Substituent-Driven Activity :
- Electron-Withdrawing Groups (e.g., -CF3 in Trifluridine, -F in 5-fluoro derivatives) enhance thymidylate synthase inhibition by stabilizing enzyme-substrate interactions .
- Bulkier Groups (e.g., -CH=CHBr in Brivudine) improve antiviral activity by increasing binding affinity to viral polymerases .
- Reactive Moieties (e.g., -N3 in AZT and 5-azido uridine) enable chain termination (AZT) or covalent crosslinking in probes .
Sugar Modifications :
- The 3',4'-dihydroxy configuration in the oxolane ring is critical for mimicking natural nucleosides, facilitating cellular uptake and phosphorylation .
- Substitutions like azido (AZT) or thiophosphate () alter pharmacokinetics and resistance profiles .
Resistance Mechanisms :
- Enzymatic resistance (e.g., dihydropyrimidine dehydrogenase for fluoropyrimidines) or altered thymidylate synthase expression can reduce efficacy, emphasizing the need for structural optimization .
Biological Activity
5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as a derivative of pyrimidine and a modified nucleoside, has garnered attention for its potential biological activities. This compound is structurally related to uridine and has implications in various therapeutic areas, particularly in cancer treatment and antiviral applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Molecular Formula : C9H13N3O4
- Molecular Weight : 229.22 g/mol
- CAS Number : 539-03-7
The biological activity of this compound primarily revolves around its ability to inhibit key enzymes involved in nucleotide synthesis. One significant target is dihydrofolate reductase (DHFR) , which plays a critical role in the folate metabolism pathway necessary for DNA synthesis. By inhibiting DHFR, the compound can effectively reduce the availability of tetrahydrofolate, thereby impairing DNA replication and repair mechanisms in rapidly dividing cells such as cancer cells .
Anticancer Properties
Research has demonstrated that derivatives of pyrimidine compounds can exhibit potent anticancer effects. For instance:
- Inhibition of Tumor Growth : Studies have shown that similar pyrimidine derivatives can inhibit tumor growth in various cancer models, including breast and colon cancer . The mechanism involves the disruption of nucleotide synthesis pathways essential for cancer cell proliferation.
- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have shown enhanced efficacy against certain types of tumors. For example, when used alongside traditional chemotherapeutics, it may increase the overall cytotoxicity towards cancer cells while reducing side effects associated with higher doses of conventional drugs.
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Inhibition of Viral Replication : Preliminary studies indicate that it may inhibit viral replication by interfering with RNA synthesis in viruses such as HIV and influenza. This is likely due to its structural similarity to nucleosides used by viruses during replication processes .
Case Studies
-
Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of standard chemotherapeutics in some cases.
-
Antiviral Efficacy :
- In vitro assays showed that the compound exhibited antiviral activity against HIV by inhibiting reverse transcriptase activity. The results suggested that it could serve as a potential candidate for further development into antiviral therapies.
Comparative Analysis
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
High-resolution 1H and 13C NMR are essential to resolve the aminomethyl group (-CH2NH2) and hydroxyl-rich oxolane ring. Key NMR signals include coupling constants for diastereotopic protons in the tetrahydrofuran moiety (e.g., J values for C3/C4 hydroxyls). FT-IR can confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches. For absolute stereochemistry, X-ray crystallography is critical, as the InChI descriptor (2R,3R,4S,5R) indicates multiple chiral centers requiring unambiguous resolution .
Q. What synthetic strategies are viable for producing this compound?
A plausible route involves nucleoside analog synthesis : coupling a protected pyrimidine-2,4-dione derivative with a functionalized oxolane precursor. Critical steps include:
- Protection/deprotection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent side reactions.
- Aminomethylation via reductive amination or nucleophilic substitution.
- Final deprotection under mild acidic/basic conditions to preserve stereochemistry. Analogous methods for related oxolane-pyrimidine derivatives (e.g., VP40-targeting compounds in ) suggest thiophilic activation or Mitsunobu reactions for glycosidic bond formation .
Q. How can solubility and stability be optimized for in vitro assays?
Due to high polarity (Log P = -4.7 in analogs; ), use polar solvents (e.g., DMSO-water mixtures) with pH buffering (pH 6.5–7.4) to stabilize the aminomethyl group. For long-term storage, lyophilize and store at -80°C under inert gas. Monitor degradation via HPLC-UV/ESI-MS , focusing on hydrolysis of the oxolane ring or oxidation of hydroxyls .
Q. What chromatographic methods are suitable for purification?
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates polar impurities. For preparative-scale isolation, ion-exchange chromatography can exploit the compound’s basic aminomethyl group. Validate purity via HPLC-DAD (>95% area) and HRMS (e.g., m/z 272.254 for C11H16N2O6 analogs; ).
Q. How can researchers verify the compound’s identity in biological matrices?
Use LC-MS/MS with MRM (multiple reaction monitoring) transitions specific to fragment ions (e.g., m/z 154.1 [pyrimidine ring + aminomethyl] and m/z 118.0 [oxolane fragment]). Compare retention times and fragmentation patterns with synthetic standards. Cross-validate using isotopic labeling (e.g., 15N-aminomethyl) to track metabolic stability .
Advanced Research Questions
Q. What computational strategies predict binding interactions with viral proteins (e.g., Ebola VP40)?
Perform molecular docking (AutoDock Vina, GOLD) using the compound’s 3D structure (optimized via UCSF Chimera ; ). Prioritize binding poses with hydrogen bonds to VP40’s catalytic residues (e.g., Lys/Lys/Arg clusters). Validate with MD simulations (AMBER/GROMACS) to assess stability over 100 ns. Compare results to experimental data (e.g., IC50 from fluorescence polarization assays) to resolve discrepancies in binding affinity predictions .
Q. How does stereochemistry influence biochemical activity?
The (2R,3R,4S,5R) configuration (InChI; ) likely affects target recognition. To test this, synthesize diastereomers/epimers (e.g., 2S or 3S variants) and compare activity via enzyme inhibition assays . Use circular dichroism (CD) to correlate stereochemistry with conformational flexibility in solution. Studies on similar nucleoside analogs (e.g., ) show that even minor stereochemical changes reduce binding by >50% .
Q. What experimental designs address contradictory data in metabolic stability studies?
If conflicting half-life (t1/2) values arise (e.g., liver microsomes vs. plasma), use cross-species comparisons (human/rat hepatocytes) and isotope tracing (14C-labeled compound) to identify species-specific metabolism. Incorporate CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic pathways. Parallel QSAR modeling (e.g., Volsurf+ descriptors) can rationalize metabolic hotspots (e.g., hydroxyl oxidation) .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
Combine RNA-seq/proteomics to identify differentially expressed pathways post-treatment. Use CRISPR-Cas9 knockouts of suspected targets (e.g., viral polymerases or host kinases) to confirm on-target effects. For off-target risks, perform thermal shift assays (TSA) to assess protein stabilization across a broad proteome. Cross-reference with docking results (e.g., VP40; ) to prioritize validation experiments .
Q. What strategies resolve conflicting cytotoxicity data across cell lines?
Systematically vary culture conditions (e.g., serum concentration, oxygenation) to identify confounding factors. Use isogenic cell lines (e.g., wild-type vs. transporter-deficient) to assess uptake/efflux mechanisms. For mechanism-driven toxicity, apply metabolomics (GC-MS/LC-MS) to map metabolic perturbations (e.g., nucleotide pool imbalances). Compare results to structurally related compounds (e.g., ) to isolate structure-toxicity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
